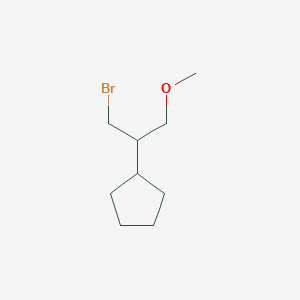
(1-Bromo-3-methoxypropan-2-yl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromo-3-methoxypropan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17BrO It is a brominated derivative of cyclopentane, featuring a methoxy group and a bromine atom attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-3-methoxypropan-2-yl)cyclopentane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopentane with 3-methoxypropan-2-ol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out under controlled conditions to ensure the selective bromination of the desired position on the propyl chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, or hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
(1-Bromo-3-methoxypropan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1-Bromo-3-methoxypropan-2-yl)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the compound is converted to an alcohol or alkane through the addition of hydrogen atoms.
類似化合物との比較
(1-Bromo-3-methoxypropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclopentane ring.
(1-Bromo-3-methoxypropan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(1-Bromo-3-methoxypropan-2-yl)cyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness: (1-Bromo-3-methoxypropan-2-yl)cyclopentane is unique due to its specific ring structure and the presence of both a bromine atom and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
(1-Bromo-3-methoxypropan-2-yl)cyclopentane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H15BrO
- IUPAC Name : this compound
This compound features a cyclopentane ring substituted with a bromo group and a methoxypropan-2-yl side chain, which contributes to its unique reactivity and potential biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines. A comparative analysis showed that certain derivatives exhibited IC50 values significantly lower than established anticancer drugs, indicating their potential as therapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.9 | HepG2 |
| Compound B | 2.3 | MCF7 |
| This compound | TBD | TBD |
The mechanism of action for compounds like this compound often involves:
- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly G1/S and G2/M transitions.
- Interference with Microtubule Dynamics : Some brominated compounds disrupt microtubule polymerization, which is critical for mitosis.
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of several brominated compounds on HepG2 cells. The results indicated that the introduction of bromine at specific positions enhanced cytotoxicity significantly compared to non-brominated analogs. The study utilized flow cytometry and MTT assays to evaluate cell viability and apoptosis induction.
Comparative Analysis with Other Compounds
In a comparative study, this compound was evaluated alongside other halogenated compounds. The findings suggested that the presence of the bromo substituent increased the reactivity of the compound towards biological targets, enhancing its therapeutic potential.
特性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
(1-bromo-3-methoxypropan-2-yl)cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-11-7-9(6-10)8-4-2-3-5-8/h8-9H,2-7H2,1H3 |
InChIキー |
BCAJAQCAYUAQQI-UHFFFAOYSA-N |
正規SMILES |
COCC(CBr)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















